![molecular formula C16H22N2O2 B597072 tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1255574-67-4](/img/structure/B597072.png)
tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
The compound “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” is a complex organic molecule that contains an indoline and pyrrolidine ring structure . Indoline is a heterocyclic organic compound that contains a benzene ring fused to a nitrogen-containing pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom . The “tert-Butyl” part refers to a functional group (C(CH3)3) attached to the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” would depend on its specific structure. Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor .
Scientific Research Applications
Drug Design Processes
Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
Biological Targets
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Creation of New Therapeutic Agents
Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .
Central Skeletons of Many Alkaloids
These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthetic Precursors for Various Types of Medicines
Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .
Environmentally Friendly Synthesis
An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed. The environmentally friendly strategy provides the first facile access to spiro (indoline-2,3′-hydropyridazine) scaffolds .
Mechanism of Action
Target of Action
Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate is a type of spirooxindole, which are known to have significant bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Mode of Action
Spirooxindoles, in general, are known to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Spirooxindoles, including Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate, are known to affect various biochemical pathways. For instance, some spirooxindoles show microtubule assembly inhibition, and others dampen the operation of muscarinic serotonin receptors . These affected pathways can lead to a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
Spirooxindoles, in general, are known to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate. For instance, the use of water as the sole solvent in the synthesis of certain spirooxindoles has been found to remarkably improve the reaction efficiency and chemoselectivity . This suggests that the action of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate could also be influenced by environmental factors.
Future Directions
properties
IUPAC Name |
tert-butyl spiro[1,3-dihydroindole-2,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOICJXSOFFVKPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682163 |
Source
|
Record name | tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate | |
CAS RN |
1255574-67-4 |
Source
|
Record name | Spiro[2H-indole-2,3′-pyrrolidine]-1′-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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